![molecular formula C15H21NOSi B13883534 N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by the presence of a trimethylsilylethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide typically involves the palladium-catalyzed coupling reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows:
Palladium-Catalyzed Coupling:
Industrial Production Methods
Industrial production of this compound may involve scaling up the palladium-catalyzed coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to modulate signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethynyl aniline: A related compound with similar structural features.
Ethynyltrimethylsilane: Another compound containing the trimethylsilylethynyl group.
Uniqueness
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is unique due to the presence of both the trimethylsilylethynyl group and the acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H21NOSi |
|---|---|
分子量 |
259.42 g/mol |
IUPAC名 |
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C15H21NOSi/c1-13(17)16-11-9-14-7-5-6-8-15(14)10-12-18(2,3)4/h5-8H,9,11H2,1-4H3,(H,16,17) |
InChIキー |
SAENWNDUSMOTOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC=CC=C1C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
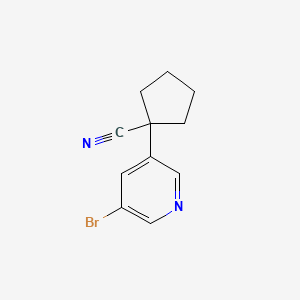
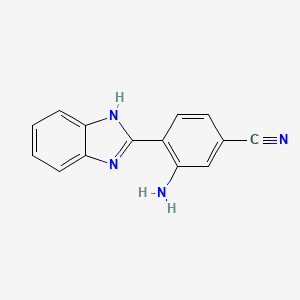
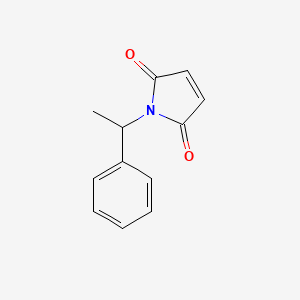
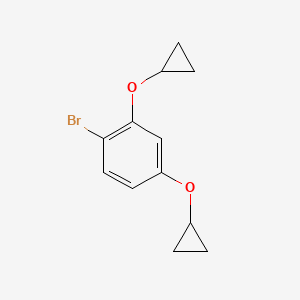
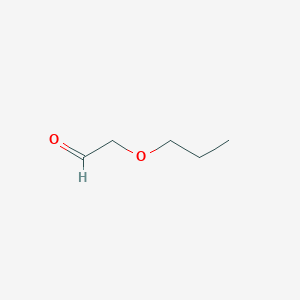
![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
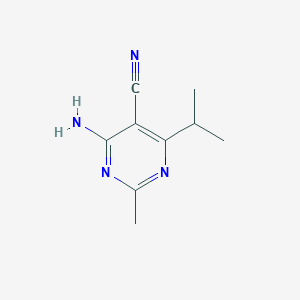
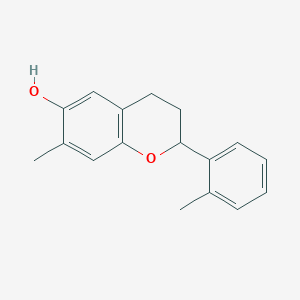
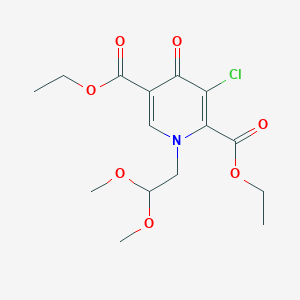
![1-(6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13883519.png)
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
